
(3,4-Dimethylpent-2-en-2-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethylpent-2-en-2-yl)cyclohexane is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. These compounds are characterized by a cyclohexane ring structure with various substituents attached to it. The specific structure of this compound includes a cyclohexane ring with a 3,4-dimethylpent-2-en-2-yl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylpent-2-en-2-yl)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane and 3,4-dimethylpent-2-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction proceeds through the formation of a cyclohexane anion, which then reacts with 3,4-dimethylpent-2-en-2-yl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(3,4-Dimethylpent-2-en-2-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
科学的研究の応用
(3,4-Dimethylpent-2-en-2-yl)cyclohexane has various applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (3,4-Dimethylpent-2-en-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological functions.
類似化合物との比較
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring structure.
Methylcyclohexane: A cyclohexane derivative with a methyl group attached to the ring.
Dimethylcyclohexane: A cyclohexane derivative with two methyl groups attached to the ring.
Uniqueness
(3,4-Dimethylpent-2-en-2-yl)cyclohexane is unique due to the presence of the 3,4-dimethylpent-2-en-2-yl group attached to the cyclohexane ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, differentiating it from other cyclohexane derivatives.
特性
CAS番号 |
858658-50-1 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
3,4-dimethylpent-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h10,13H,5-9H2,1-4H3 |
InChIキー |
NUPAEFQSBCOSPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C(C)C1CCCCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


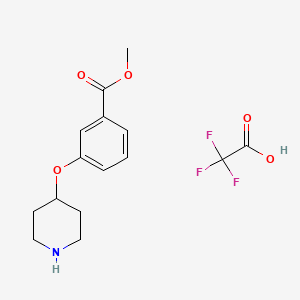
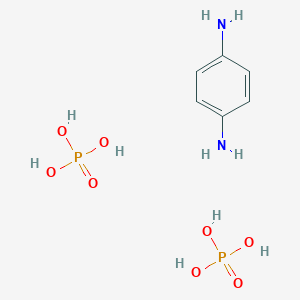
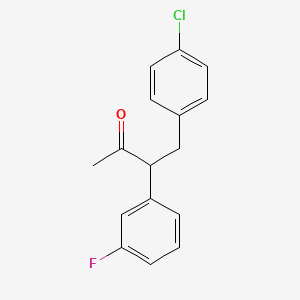

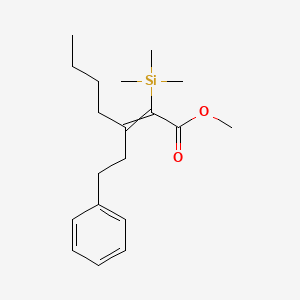
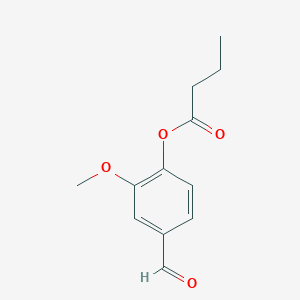
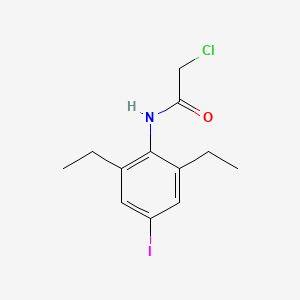
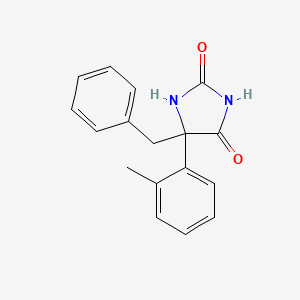
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
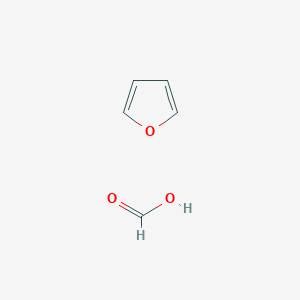
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
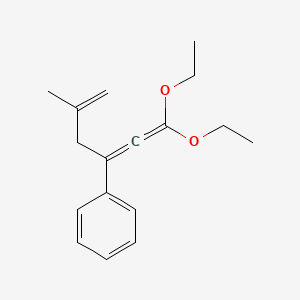
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
